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Compound of Interest

Compound Name: Flutax 1

Cat. No.: B1140288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flutax-1 is a fluorescent derivative of paclitaxel (Taxol), a potent anti-cancer agent that

stabilizes microtubules.[1][2] This green-fluorescent probe binds to the β-tubulin subunit of

microtubules, allowing for the direct visualization of the microtubule cytoskeleton in living cells.

[2][3][4] Its mechanism of action, mirroring that of paclitaxel, involves the promotion and

stabilization of microtubule polymerization, which arrests cell division and can induce

apoptosis. These characteristics make Flutax-1 a valuable tool for studying microtubule

dynamics, as well as for screening and characterizing new microtubule-targeting drugs.

These application notes provide detailed protocols for using Flutax-1 to label microtubules in

live cells, along with data on incubation times and concentrations for various cell types.

Additionally, protocols for the application of Flutax-1 in drug development, specifically in

competitive binding assays, are outlined.

Product Information
Product Name: Flutax-1

Alternative Names: 7-O-[N-(4-Fluoresceincarbonyl)-L-alanyl]Taxol

Appearance: Fluorescent taxol derivative
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Application: Live-cell imaging of microtubules, fluorescent microscopy, flow cytometry.

Photophysical Properties:

Excitation Maximum (λex): 495 nm

Emission Maximum (λem): 520 nm

Note: The absorption and fluorescence of Flutax-1 in solution are pH-sensitive.

Data Presentation: Incubation Parameters
Optimal incubation time and concentration of Flutax-1 can vary depending on the cell type and

experimental goals. It is recommended to perform a titration to determine the optimal conditions

for your specific cell line. The following table summarizes reported incubation parameters for

various cell types.

Cell Type
Flutax-1
Concentration

Incubation
Time

Temperature Reference

HeLa 2 µM 1 hour 37°C

PtK2

(permeabilized)
1 µM 2-5 minutes Room Temp

PtK2 (live) 0.5 µM 20 hours Not Specified

U937 37 nM 16 hours Not Specified

U937 80 nM 10-12 hours Not Specified

Neuro 2A 1 µM 2 hours Not Specified

Trypanosoma

cruzi

epimastigotes

1 µM 3 hours Not Specified

Experimental Protocols
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This protocol provides a general procedure for staining microtubules in live adherent cells.

Materials:

Flutax-1

Anhydrous DMSO

Live-cell imaging medium (e.g., HBSS, FluoroBrite™ DMEM, or other suitable buffer)

Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

Reagent Preparation:

Prepare a stock solution of Flutax-1 (e.g., 1 mM) in anhydrous DMSO. Store at -20°C,

protected from light.

On the day of the experiment, dilute the Flutax-1 stock solution to the desired working

concentration in pre-warmed live-cell imaging medium. It is recommended to test a range

of concentrations (e.g., 0.1 µM to 5 µM).

Cell Preparation:

Culture cells to a confluency of 50-70% on a glass-bottom dish or chamber slide.

Just before staining, aspirate the culture medium and wash the cells once with pre-

warmed live-cell imaging medium.

Flutax-1 Incubation:

Add the Flutax-1 working solution to the cells.

Incubate the cells at 37°C for the desired amount of time (e.g., 30 minutes to 2 hours). The

optimal incubation time should be determined empirically.

Washing:
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Aspirate the Flutax-1 solution.

Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound

Flutax-1.

Imaging:

Image the cells immediately using a fluorescence microscope equipped with appropriate

filters for green fluorescence (e.g., FITC filter set).

Important: Flutax-1 is susceptible to photobleaching. To minimize this, use the lowest

possible excitation light intensity and exposure time. It is also advisable to use an anti-fade

reagent if longer-term imaging is required.

Note on Fixation: Flutax-1 staining is not well-retained after fixation. Therefore, this protocol is

intended for live-cell imaging only.

Protocol 2: Competitive Binding Assay for Screening
Microtubule-Targeting Agents
This protocol describes how to use Flutax-1 in a competitive binding assay to determine the

affinity of unlabeled compounds for microtubules.

Materials:

Flutax-1

Unlabeled test compound(s)

Cells (e.g., HeLa)

Flow cytometer or fluorescence plate reader

Procedure:

Cell Preparation:

Prepare a suspension of cells at a known concentration.
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Competition Reaction:

In a series of tubes or wells, add a fixed, sub-saturating concentration of Flutax-1.

Add a range of concentrations of the unlabeled test compound. Include a control with no

test compound.

Add the cell suspension to each tube or well.

Incubate at 37°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

Measurement:

Measure the fluorescence intensity of the cell-associated Flutax-1 using a flow cytometer

or a fluorescence plate reader.

Data Analysis:

The fluorescence signal will decrease as the concentration of the unlabeled competitor

increases.

Plot the fluorescence intensity against the concentration of the unlabeled compound.

Calculate the IC50 value, which is the concentration of the unlabeled compound that

inhibits 50% of the specific binding of Flutax-1. The Ki (inhibition constant) can then be

calculated from the IC50 value.

Protocol 3: Assessment of Flutax-1 Induced Cytotoxicity
As a taxol derivative, Flutax-1 can be cytotoxic. It is important to assess its effect on cell

viability, especially for long-term imaging experiments.

Materials:

Flutax-1

Cells of interest
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A cytotoxicity assay kit (e.g., based on membrane integrity dyes like Propidium Iodide or a

metabolic activity assay like MTT).

Procedure:

Cell Plating:

Plate cells in a 96-well plate at a suitable density.

Treatment:

Treat the cells with a range of Flutax-1 concentrations for the desired duration (e.g., 24,

48, 72 hours). Include untreated controls.

Cytotoxicity Measurement:

Perform the cytotoxicity assay according to the manufacturer's instructions.

Data Analysis:

Determine the concentration of Flutax-1 that causes a significant reduction in cell viability.

This information can be used to select appropriate concentrations for live-cell imaging

experiments to minimize cytotoxic effects.
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Click to download full resolution via product page

Caption: Mechanism of Flutax-1 microtubule stabilization.
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Caption: Experimental workflow for microtubule labeling with Flutax-1.
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Issue Possible Cause Suggested Solution

Weak or No Signal
Flutax-1 concentration is too

low.

Increase the concentration of

Flutax-1.

Incubation time is too short. Increase the incubation time.

Photobleaching.

Minimize exposure to

excitation light. Use an anti-

fade reagent.

Incorrect filter set.

Ensure the microscope filters

match the excitation/emission

spectra of Flutax-1.

High Background
Flutax-1 concentration is too

high.

Decrease the concentration of

Flutax-1.

Inadequate washing.

Increase the number and

duration of wash steps after

incubation.

Autofluorescence of cells or

medium.

Use a phenol red-free imaging

medium. Image a control

sample of unstained cells to

assess autofluorescence.

Cell Death/Toxicity
Flutax-1 concentration is too

high.

Perform a cytotoxicity assay to

determine the optimal non-

toxic concentration for your cell

line.

Prolonged incubation. Reduce the incubation time.

Phototoxicity.

Reduce the intensity and

duration of light exposure

during imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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